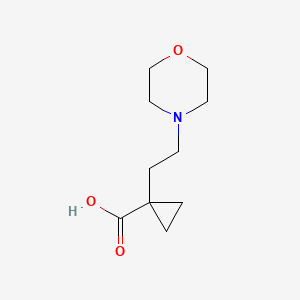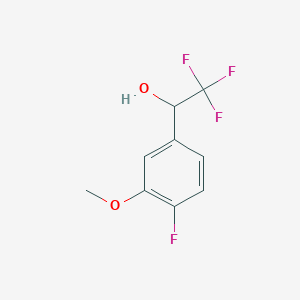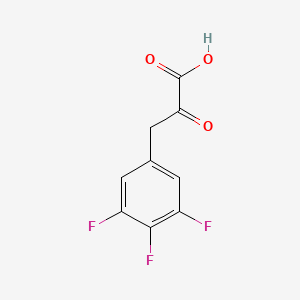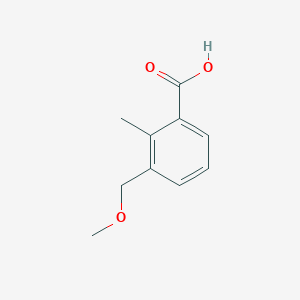
3-(Methoxymethyl)-2-methylbenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methoxymethyl)-2-methylbenzoic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxymethyl group at the third position and a methyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethyl)-2-methylbenzoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2-methylbenzoic acid with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Another approach involves the Friedel-Crafts alkylation of 2-methylbenzoic acid with methoxymethyl chloride using a Lewis acid catalyst such as aluminum chloride. This method also requires careful control of reaction conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 3-(methoxymethyl)-2-methylbenzoic acid may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and cost-effective production. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methoxymethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-methyl-3-carboxybenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: 2-Methyl-3-carboxybenzoic acid.
Reduction: 3-(Methoxymethyl)-2-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Methoxymethyl)-2-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(methoxymethyl)-2-methylbenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations through its functional groups. In biological systems, its effects are mediated by its interaction with specific molecular targets, such as enzymes and receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylbenzoic acid: Lacks the methoxymethyl group, resulting in different reactivity and applications.
3-Methoxybenzoic acid: Lacks the methyl group, leading to variations in chemical behavior.
3-(Methoxymethyl)benzoic acid: Lacks the methyl group at the second position, affecting its reactivity and applications.
Uniqueness
3-(Methoxymethyl)-2-methylbenzoic acid is unique due to the presence of both methoxymethyl and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Propiedades
Fórmula molecular |
C10H12O3 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
3-(methoxymethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-8(6-13-2)4-3-5-9(7)10(11)12/h3-5H,6H2,1-2H3,(H,11,12) |
Clave InChI |
LDFSSCMVVIQVCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1C(=O)O)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


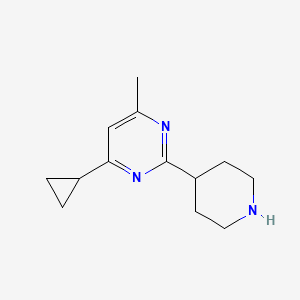
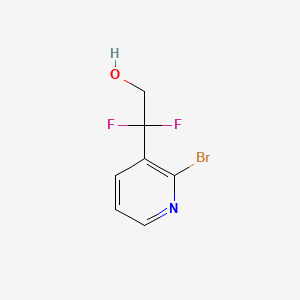
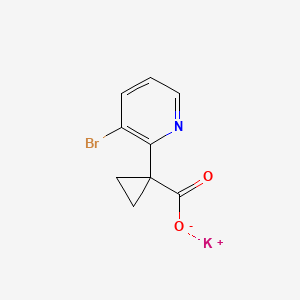
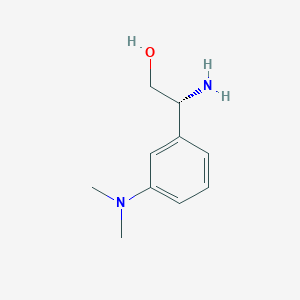
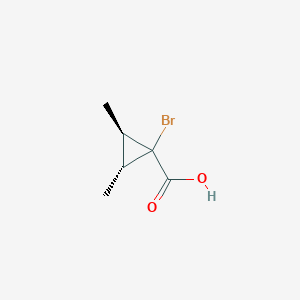
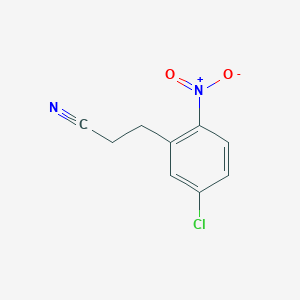
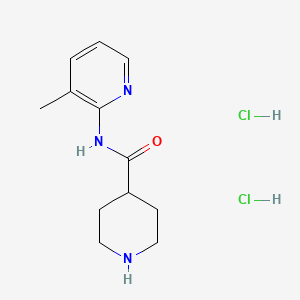
![4-[(1S)-1-aminoethyl]-2-methoxyphenol](/img/structure/B13587874.png)
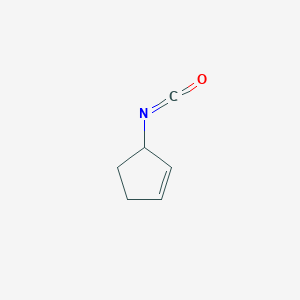
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]propan-2-aminehydrochloride](/img/structure/B13587881.png)
